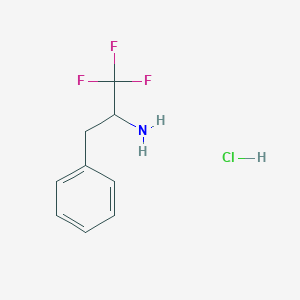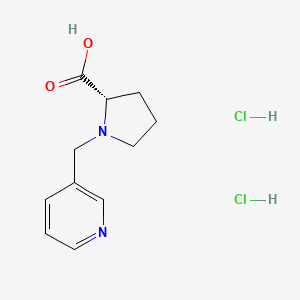
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group at the second position of the pyrrolidine ring. The compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-3-carboxaldehyde and (S)-proline.
Condensation Reaction: Pyridine-3-carboxaldehyde is reacted with (S)-proline in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine alcohols.
科学的研究の応用
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
- 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
- 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
Uniqueness
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can result in distinct biological activities and interactions compared to its analogs.
特性
分子式 |
C11H16Cl2N2O2 |
|---|---|
分子量 |
279.16 g/mol |
IUPAC名 |
(2S)-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-4-2-6-13(10)8-9-3-1-5-12-7-9;;/h1,3,5,7,10H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |
InChIキー |
UXKLNISFEGPEEG-XRIOVQLTSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl |
正規SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


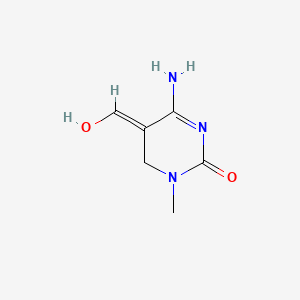
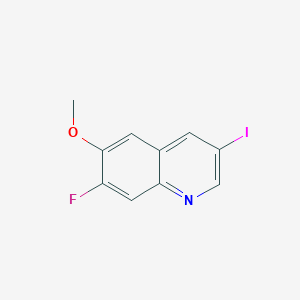
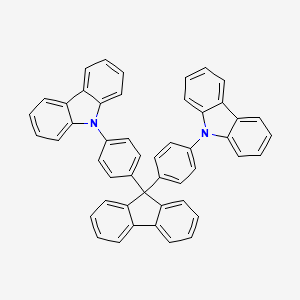
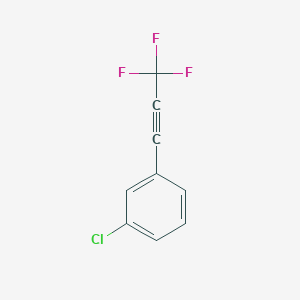
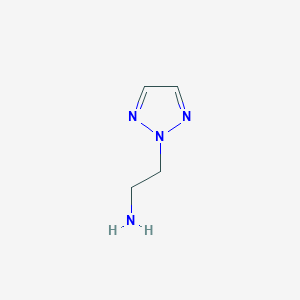
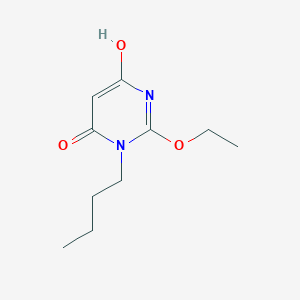
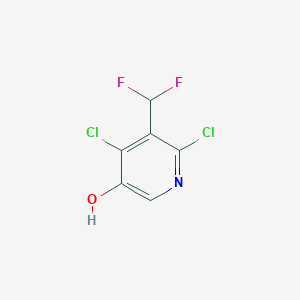
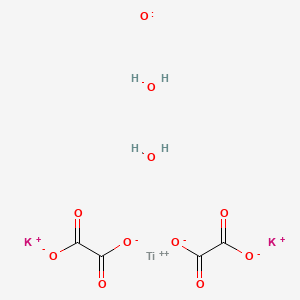
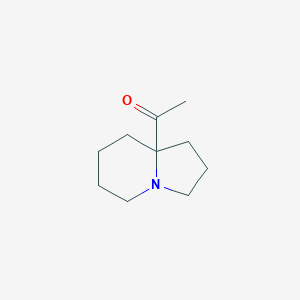
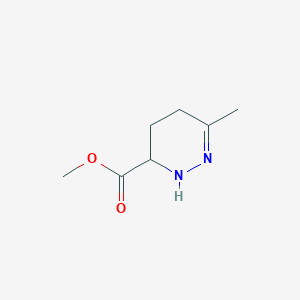
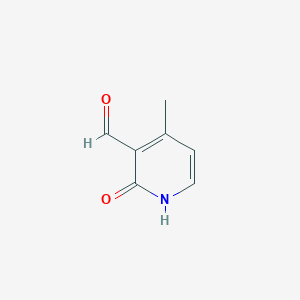
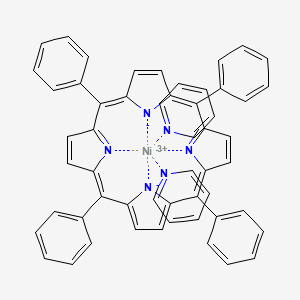
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
